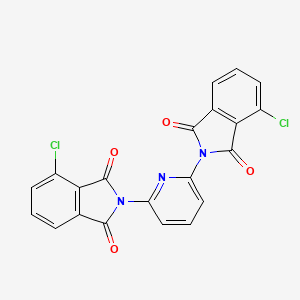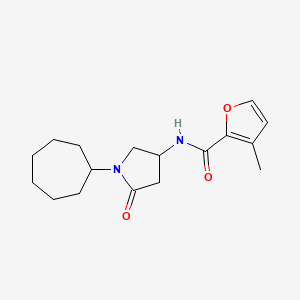
6-oxopiperidine-3-carboxylic acid hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxopiperidine-3-carboxylic acid hydrate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as pipecolic acid, and it is an important precursor for the synthesis of various drugs and natural products.
Wissenschaftliche Forschungsanwendungen
Pipecolic acid has various applications in scientific research. It is used as a chiral building block for the synthesis of various drugs and natural products. Pipecolic acid derivatives have been found to exhibit anti-inflammatory, antiviral, and anticancer activities. Moreover, pipecolic acid is also used as a marker for the diagnosis of various diseases such as hyperprolinemia type II and pyridoxine-dependent epilepsy.
Wirkmechanismus
The mechanism of action of pipecolic acid is still not fully understood. However, it is known to act as a neurotransmitter in the central nervous system and play a role in the regulation of GABAergic neurotransmission. Moreover, pipecolic acid has been found to modulate the activity of various ion channels and receptors, including the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
Pipecolic acid has various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including glutamate decarboxylase and pyridoxal kinase. Moreover, pipecolic acid has been found to modulate the levels of various neurotransmitters, including GABA and glutamate. Additionally, pipecolic acid has been found to regulate the levels of various metabolites, including proline and arginine.
Vorteile Und Einschränkungen Für Laborexperimente
Pipecolic acid has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and can be easily synthesized. Moreover, pipecolic acid is stable and can be stored for long periods of time. However, one of the limitations is that pipecolic acid can be toxic at high concentrations and can interfere with certain assays.
Zukünftige Richtungen
There are several future directions for the research on pipecolic acid. One of the directions is to study the role of pipecolic acid in the regulation of neurotransmission and its potential applications in the treatment of various neurological disorders. Another direction is to study the potential applications of pipecolic acid derivatives in drug discovery and development. Moreover, further research is needed to understand the mechanism of action of pipecolic acid and its effects on various biochemical and physiological processes.
Synthesemethoden
There are several methods for the synthesis of 6-oxopiperidine-3-carboxylic acid hydrate. One of the most common methods is the reaction of L-lysine with nitrous acid, which results in the formation of pipecolic acid. Another method involves the reaction of 1,5-cyclooctadiene with maleic anhydride, followed by hydrogenation and hydrolysis to yield pipecolic acid.
Eigenschaften
IUPAC Name |
6-oxopiperidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3.H2O/c8-5-2-1-4(3-7-5)6(9)10;/h4H,1-3H2,(H,7,8)(H,9,10);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEWCDFAKJZIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxopiperidine-3-carboxylic acid;hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-ethyl-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)propanoic acid](/img/structure/B6121207.png)
![ethyl 2-{[N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B6121208.png)
![7-(2-methylcyclohexyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6121215.png)

![4-{[(2-bromo-4-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B6121225.png)
![N-1,3-benzodioxol-5-yl-1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6121244.png)
![7-(2-cyclohexylethyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121252.png)
![1-[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B6121268.png)

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![1-[2-(3-chlorophenoxy)ethyl]-4-ethyl-2,3-piperazinedione](/img/structure/B6121297.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)

![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)